3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with methoxy groups and a sulfonyl-linked piperazine-pyrimidine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with an appropriate amine, such as 2-aminoethylsulfonyl chloride, to form the benzamide core.
Piperazine-Pyrimidine Coupling: The final step involves the coupling of the benzamide derivative with 4-(pyrimidin-2-yl)piperazine. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays.
Medicine
Medically, this compound has potential as a therapeutic agent due to its ability to modulate biological pathways. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The piperazine-pyrimidine moiety is known to bind to specific sites on proteins, altering their activity and leading to downstream effects. This interaction can modulate signaling pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the sulfonyl and piperazine-pyrimidine moieties, resulting in different biological activities.
N-(2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological properties.
4-(Pyrimidin-2-yl)piperazine: A simpler structure that serves as a building block for more complex compounds like 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and the piperazine-pyrimidine moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-5-4-15(14-17(16)29-2)18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h3-7,14H,8-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMFBBAUZHSLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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